Antimalarial Activity Against Plasmodium falciparum: Allylamine Mustard vs. In-Class Nitrogen Mustards
Allylamine, N,N-bis(2-chloroethyl)- has been shown to kill P. falciparum in vitro [1]. By contrast, the prototypical nitrogen mustard mechlorethamine (HN2) has no documented selective antimalarial activity and is primarily used as an anticancer alkylating agent [2]. Chlorambucil, another aromatic nitrogen mustard, similarly lacks reported antimalarial efficacy [2]. This functional divergence supports a unique biological profile for the allyl-substituted mustard [1].
| Evidence Dimension | Antimalarial activity (P. falciparum killing) |
|---|---|
| Target Compound Data | Positive (kills P. falciparum) |
| Comparator Or Baseline | Mechlorethamine (HN2): not reported; Chlorambucil: not reported |
| Quantified Difference | Qualitative difference; no IC50 data available for direct comparison |
| Conditions | In vitro assay (exact conditions not specified in source) |
Why This Matters
The antimalarial activity of Allylamine, N,N-bis(2-chloroethyl)- provides a biological application not served by conventional clinical nitrogen mustards, supporting its selection for antimalarial screening programs.
- [1] Lin Group Antioxidant Database. Compound ID 355: Allylamine, N,N-bis(2-chloroethyl)-. http://lin-group.cn/AODdatabase/show.aspx?id=355 View Source
- [2] Wikipedia. Nitrogen mustard. https://en.wikipedia.org/wiki/Nitrogen_mustard View Source
